molecular formula C18H18FNO B5034850 1-(4-fluorobenzoyl)-3-phenylpiperidine

1-(4-fluorobenzoyl)-3-phenylpiperidine

Cat. No. B5034850
M. Wt: 283.3 g/mol
InChI Key: HGOXDUCHIOIWFR-UHFFFAOYSA-N
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Description

“1-(4-fluorobenzoyl)-3-phenylpiperidine” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a phenyl group and a 4-fluorobenzoyl group. Fluorine atoms are often added to pharmaceuticals to improve their properties, such as metabolic stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of “1-(4-fluorobenzoyl)-3-phenylpiperidine” would consist of a six-membered piperidine ring attached to a phenyl ring and a 4-fluorobenzoyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-fluorobenzoyl)-3-phenylpiperidine” are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzoyl group can participate in acylation reactions, and the piperidine ring can undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorobenzoyl)-3-phenylpiperidine” would depend on factors such as its specific stereochemistry and the presence of any additional functional groups. Fluorinated compounds often have high thermal and chemical stability.

Future Directions

The future directions for research on “1-(4-fluorobenzoyl)-3-phenylpiperidine” would depend on its potential applications. If it shows promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

(4-fluorophenyl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-10-8-15(9-11-17)18(21)20-12-4-7-16(13-20)14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXDUCHIOIWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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